molecular formula C13H18N2S B034382 4-(1-Adamantyl)-1,3-thiazol-2-amine CAS No. 19735-74-1

4-(1-Adamantyl)-1,3-thiazol-2-amine

Cat. No.: B034382
CAS No.: 19735-74-1
M. Wt: 234.36 g/mol
InChI Key: JVJWJUQLRDIVJV-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-1,3-thiazol-2-amine is a compound that features an adamantane group attached to a thiazole ring Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the molecules it is part of The thiazole ring, containing both sulfur and nitrogen, is a versatile heterocycle commonly found in various biologically active compounds

Mechanism of Action

Target of Action

The primary target of 4-(1-Adamantyl)-1,3-thiazol-2-amine is the NMDA-type glutamate receptor and dopamine receptors . These receptors play a crucial role in the central nervous system, influencing a variety of functions such as learning, memory, and motor control.

Mode of Action

This compound acts as a weak antagonist of the NMDA-type glutamate receptor, increases dopamine release , and blocks dopamine reuptake . This means that it inhibits the action of glutamate, a neurotransmitter that excites neurons and may lead to neurotoxicity if overactivated. At the same time, it enhances the action of dopamine, another neurotransmitter that is involved in reward, motivation, and motor control .

Biochemical Pathways

The compound’s action on NMDA and dopamine receptors influences several biochemical pathways. For instance, it has been shown to inhibit the Wnt/β-catenin pathway , which plays a crucial role in cell growth and differentiation . It also appears to affect the NF-κB pathways , which are involved in immune and inflammatory responses, among other processes .

Pharmacokinetics

Related adamantyl-substituted compounds have been shown to have goodbioavailability and minimal protein binding , suggesting that they can be effectively absorbed and distributed in the body . They are also known to undergo minimal metabolism , which could reduce the risk of drug interactions .

Result of Action

The molecular and cellular effects of this compound’s action include inhibition of cell growth and induction of apoptosis , particularly in cancer cells . This is likely due to its impact on the Wnt/β-catenin and NF-κB pathways, which regulate cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-1,3-thiazol-2-amine typically involves the reaction of 1-adamantyl bromomethyl ketone with thiourea. The reaction proceeds through the formation of an intermediate thiazole ring, which is then aminated to yield the final product. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization and amination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes might include the use of continuous flow reactors, more efficient catalysts, and solvent recycling to improve yield and reduce costs. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the adamantane group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring or the adamantane group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives or modified adamantane structures.

    Substitution: Various substituted thiazole or adamantane derivatives.

Scientific Research Applications

4-(1-Adamantyl)-1,3-thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Contains the adamantane group but lacks the thiazole ring.

    2-Aminothiazole: Contains the thiazole ring but lacks the adamantane group.

    4-(1-Adamantyl)-2-thiazolylamine: A closely related compound with similar structural features.

Uniqueness

4-(1-Adamantyl)-1,3-thiazol-2-amine is unique due to the combination of the adamantane and thiazole moieties. This combination imparts both rigidity and bioactivity, making it a versatile compound for various applications. The adamantane group enhances membrane permeability and stability, while the thiazole ring provides sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

4-(1-adamantyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c14-12-15-11(7-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJWJUQLRDIVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346924
Record name 4-(1-adamantyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19735-74-1
Record name 4-(1-adamantyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19735-74-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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